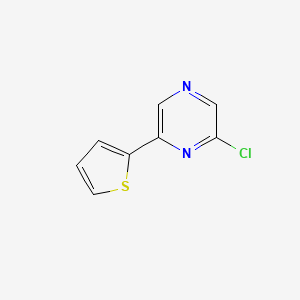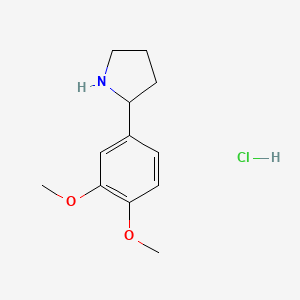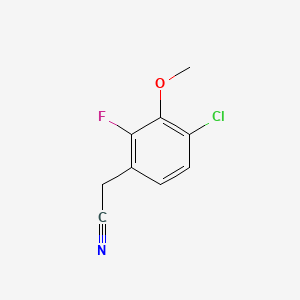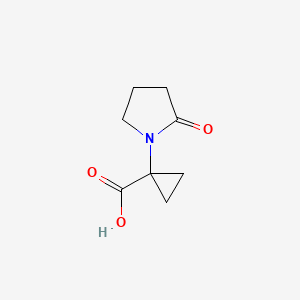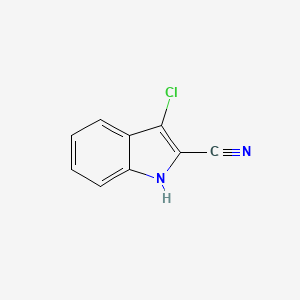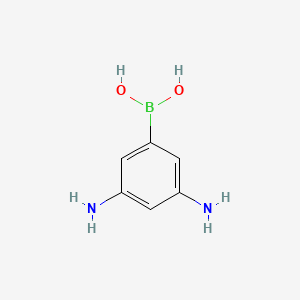
3,5-Diaminophenylboronic acid
Overview
Description
3,5-Diaminophenylboronic acid is an organic compound with the molecular formula C₆H₉BN₂O₂ It is a boronic acid derivative characterized by the presence of two amino groups at the 3 and 5 positions on the phenyl ring, along with a boronic acid functional group
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in the suzuki-miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The mode of action of 3,5-Diaminophenylboronic acid involves its interaction with its targets during the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids, including this compound, are known to play a significant role in the suzuki-miyaura cross-coupling reaction , which is a key process in organic synthesis.
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The suzuki-miyaura cross-coupling reaction, in which this compound plays a role, results in the formation of a new carbon-carbon bond .
Action Environment
It is known that boronic acids, including this compound, are generally environmentally benign .
Biochemical Analysis
Biochemical Properties
The role of 3,5-Diaminophenylboronic acid in biochemical reactions is not well-documented in the literature. Boronic acids in general are known to interact with various enzymes, proteins, and other biomolecules. They can form reversible covalent bonds with diols, a functional group found in many biological molecules such as sugars and nucleic acids. This property allows this compound to interact with these molecules and potentially influence their function .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through several mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diaminophenylboronic acid typically involves the reaction of 3,5-dinitrophenylboronic acid with reducing agents to convert the nitro groups to amino groups. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants such as tin(II) chloride in hydrochloric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation of the sensitive boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The boronic acid group can be reduced to a borane derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or diborane.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3,5-Dinitrophenylboronic acid.
Reduction: 3,5-Diaminophenylborane.
Substitution: Various amide and sulfonamide derivatives.
Scientific Research Applications
3,5-Diaminophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminophenylboronic acid: Similar structure but with amino groups at the 3 and 4 positions.
3,5-Dimethoxyphenylboronic acid: Contains methoxy groups instead of amino groups.
Phenylboronic acid: Lacks amino groups, only has the boronic acid functional group.
Uniqueness
3,5-Diaminophenylboronic acid is unique due to the presence of two amino groups, which significantly enhance its reactivity and versatility in chemical synthesis and biological applications. The combination of boronic acid and amino functionalities allows for a broader range of reactions and interactions compared to its analogs.
Properties
IUPAC Name |
(3,5-diaminophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQKYHBFROJAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717253 | |
| Record name | (3,5-Diaminophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-16-7 | |
| Record name | (3,5-Diaminophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


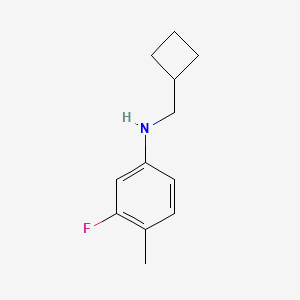
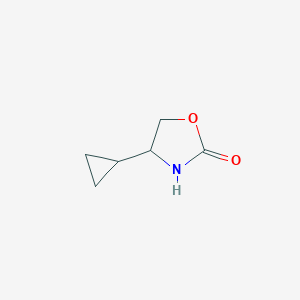
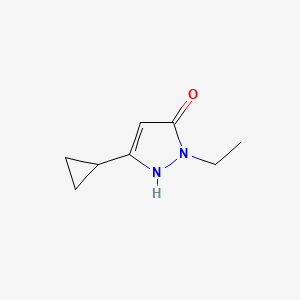
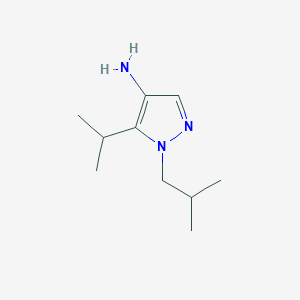
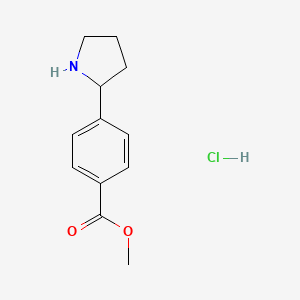
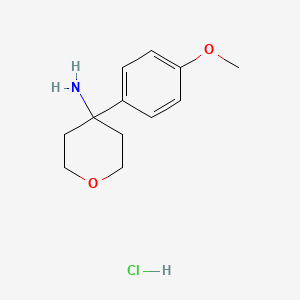
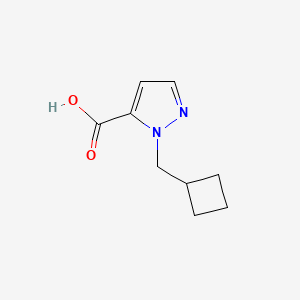
![2-[1-(Methoxymethyl)cyclopropyl]acetonitrile](/img/structure/B1425795.png)
![[2-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425797.png)
